

# Spectroscopic Analysis of 3-(Methylamino)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Methylamino)propanoic acid

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This technical guide provides an in-depth overview of the spectroscopic analysis of **3-(Methylamino)propanoic acid**, also known as N-methyl- $\beta$ -alanine. The document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) for the characterization of this compound. The presented data and protocols are intended to support research, development, and quality control activities involving this molecule.

## Introduction

**3-(Methylamino)propanoic acid** ( $C_4H_9NO_2$ ) is a  $\beta$ -amino acid with a molecular weight of 103.12 g/mol. [1][2] Its structure, featuring a secondary amine and a carboxylic acid, makes it a molecule of interest in various chemical and pharmaceutical contexts. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide outlines the key spectroscopic techniques and expected data for this compound.

## Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative data from the spectroscopic analysis of **3-(Methylamino)propanoic acid** and its derivatives.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following data is based on a derivative of N-methyl- $\beta$ -alanine and serves as an estimation of the chemical shifts for **3-(Methylamino)propanoic acid**.

#### $^1\text{H}$ NMR (Proton NMR) Spectroscopic Data

Protons	Chemical Shift ( $\delta$ ) ppm (Estimated)	Multiplicity	Integration
-CH <sub>3</sub> (Methyl)	3.04	s (singlet)	3H
-CH <sub>2</sub> -N (Methylene adjacent to Nitrogen)	3.66	t (triplet)	2H
-CH <sub>2</sub> -C=O (Methylene adjacent to Carbonyl)	2.46-2.64	m (multiplet)	2H
-COOH (Carboxylic Acid)	10-12	br s (broad singlet)	1H

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Atom	Chemical Shift ( $\delta$ ) ppm (Estimated)
-CH <sub>3</sub> (Methyl)	33.5
-CH <sub>2</sub> -N (Methylene adjacent to Nitrogen)	45.7
-CH <sub>2</sub> -C=O (Methylene adjacent to Carbonyl)	36.6
-COOH (Carbonyl)	174.1-175.3

## Table 2: Mass Spectrometry (MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) Data[3]

Mass-to-Charge Ratio (m/z)	Relative Abundance
116.09	999
73.048	511
147.066	182
117.092	111
190.108	89

**Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Expected)**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Bond Vibration
Carboxylic Acid (-COOH)	2500-3300 (broad)	O-H stretch
Carbonyl (C=O)	1700-1725	C=O stretch
Secondary Amine (N-H)	3300-3500 (moderate)	N-H stretch
C-N Stretch	1020-1250	C-N stretch
C-H Stretch (Alkyl)	2850-2960	C-H stretch

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-(Methylamino)propanoic acid**.

Methodology:

- Sample Preparation:

- Dissolve 5-10 mg of **3-(Methylamino)propanoic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, or Chloroform-d - CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
  - Acquire <sup>1</sup>H NMR spectra to determine proton chemical shifts, multiplicities, and integrations.
  - Acquire <sup>13</sup>C NMR spectra to identify the chemical shifts of the unique carbon atoms in the molecule.
  - Standard pulse programs for both <sup>1</sup>H and <sup>13</sup>C NMR should be used.
- Data Processing:
  - Process the raw data by applying Fourier transformation.
  - Phase and baseline correct the resulting spectra.
  - Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **3-(Methylamino)propanoic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid **3-(Methylamino)propanoic acid** sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the mixture in a pellet die and apply pressure to form a transparent pellet.
- Instrumentation and Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-H, C-N).
  - Compare the obtained spectrum with standard correlation charts to confirm the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-(Methylamino)propanoic acid**.

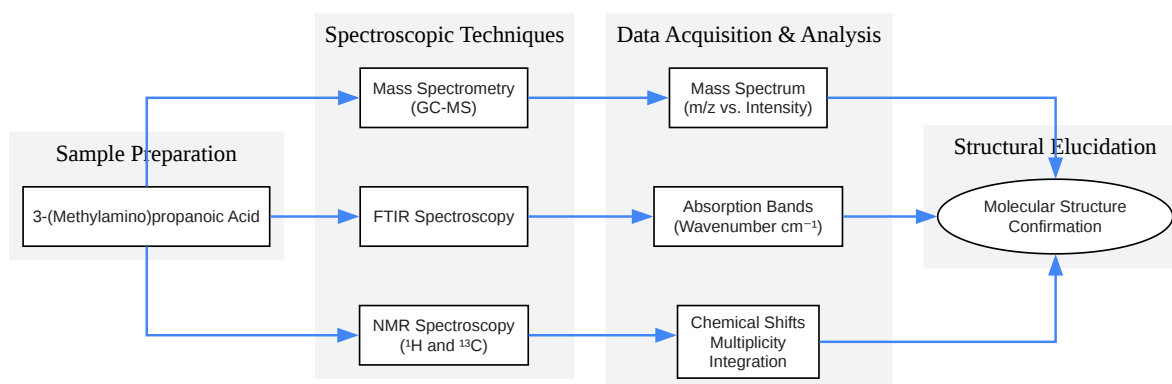
Methodology:

- Sample Introduction (Gas Chromatography Inlet):
  - Prepare a dilute solution of **3-(Methylamino)propanoic acid** in a volatile solvent (e.g., methanol or dichloromethane).
  - Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS). The GC will separate the compound from any impurities before it enters the MS.
- Ionization and Mass Analysis:
  - Utilize Electron Ionization (EI) to fragment the molecule.

- The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ) which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain structural information. The fragmentation can provide insights into the different parts of the molecule.

## Visualizations

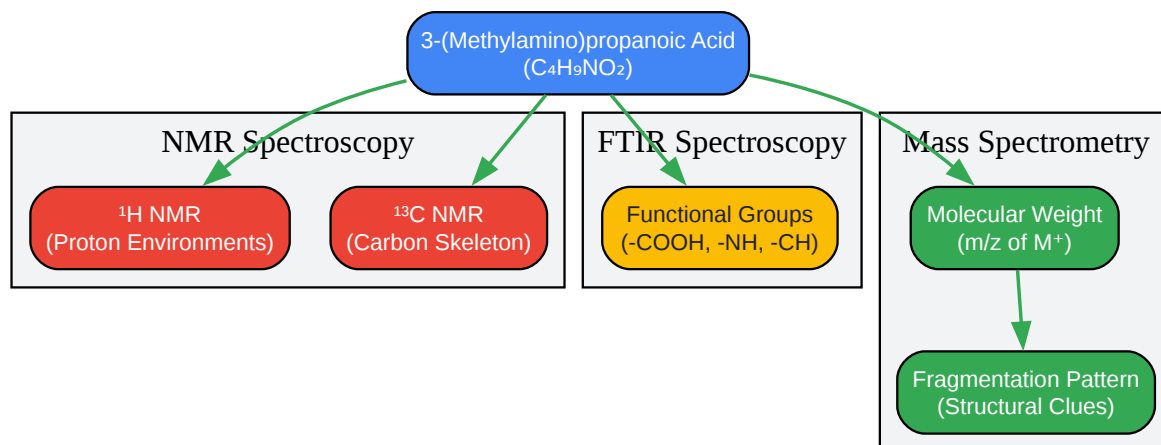
### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **3-(Methylamino)propanoic acid**.

## Logical Relationship of Spectroscopic Data



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Caption: Relationship between spectroscopic data and molecular structure.

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## References

- 1. N-methyl-beta-alanine |  $C_4H_9NO_2$  | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2.  $^{13}C$  nmr spectrum of propanoic acid  $C_3H_6O_2$   $CH_3CH_2COOH$  analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13  $^{13}C$  nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. N-methyl-beta-alanine |  $C_4H_9NO_2$  | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]
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